1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethylphenylamine under specific conditions. One common method involves the use of N-hydroxysuccinimide as a starting material, which is then reacted with 4-ethylphenylamine in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-((4-Methylphenyl)amino)methyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione:
1-((3-Chlorophenyl)amino)methyl)pyrrolidine-2,5-dione: The substitution of a chlorine atom can significantly alter the compound’s properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs .
Properties
IUPAC Name |
1-[(4-ethylanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-10-3-5-11(6-4-10)14-9-15-12(16)7-8-13(15)17/h3-6,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDUITQKDZCWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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